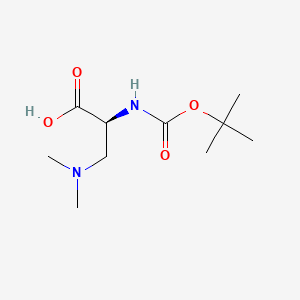Boc-aza-L-leucine
CAS No.: 94778-71-9
Cat. No.: VC3749448
Molecular Formula: C10H20N2O4
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94778-71-9 |
|---|---|
| Molecular Formula | C10H20N2O4 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | (2S)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | VCDQZVYJKDSORW-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CN(C)C)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O |
Introduction
Chemical Identity and Properties
Boc-aza-L-leucine is characterized by specific molecular properties that define its chemical behavior and applications. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is widely utilized in peptide synthesis to prevent unwanted side reactions.
Basic Chemical Information
The fundamental chemical attributes of Boc-aza-L-leucine are presented in Table 1, providing a comprehensive overview of its identity parameters.
Table 1: Chemical Identity Parameters of Boc-aza-L-leucine
| Parameter | Value |
|---|---|
| Chemical Name | Boc-aza-L-leucine |
| CAS Registry Number | 94778-71-9 |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol |
| MDL Number | MFCD02682423 |
| Purity (Commercial) | 97% |
The compound exhibits specific physicochemical properties that influence its handling, storage, and application in laboratory and industrial settings .
Structural Characteristics
Boc-aza-L-leucine features a stereogenic center with the (S)-configuration, maintaining the L-configuration characteristic of naturally occurring leucine. This stereochemistry is crucial for its biological activity and applications in asymmetric synthesis. The molecular structure contains:
-
A protected α-amino group (Boc protection)
-
A dimethylamino group at the beta position
-
A carboxylic acid functional group
The presence of these functional groups contributes to its reactivity profile and utility in synthetic processes.
Nomenclature and Alternative Designations
Boc-aza-L-leucine is known by several systematic and common names in scientific literature and commercial catalogs.
Systematic Nomenclature
The systematic nomenclature reflects the compound's structural features according to IUPAC conventions:
-
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid
-
(S)-2-(tert-butoxycarbonylamino)-3-(dimethylamino)propanoic acid
-
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propanoic acid
Common Synonyms
Several alternative designations are commonly used in research and commercial contexts:
-
N-(tert-Butoxycarbonyl)-3-(dimethylamino)-L-alanine
-
Boc-beta-N,N-Dimethylamino-L-Ala
-
L-Alanine,3-(dimethylamino)-N-[(1,1-dimethylethoxy)carbonyl]-
-
Na-Boc-(S)-2-amino-3-(dimethylamino)propionic acid
These multiple designations reflect the compound's multifaceted applications across different scientific disciplines and synthetic methodologies.
Applications in Chemical Synthesis
Boc-aza-L-leucine serves as a versatile building block in various synthetic pathways, particularly in peptide chemistry and pharmaceutical development.
Peptide Synthesis Applications
The compound functions as a specialized amino acid derivative in peptide synthesis, where the Boc protecting group allows for controlled reactivity of the amino function. This protection strategy is fundamental in:
-
Solid-phase peptide synthesis
-
Solution-phase peptide coupling
-
Preparation of modified peptides with specialized properties
The dimethylamino functionality at the beta position introduces unique reactivity patterns and structural features to the resulting peptides.
Pharmaceutical Intermediates
As an organic chemical synthesis intermediate, Boc-aza-L-leucine contributes to the development of:
-
Novel pharmaceutical agents
-
Peptidomimetics with enhanced stability
-
Bioactive molecules with specialized pharmacokinetic properties
The specific modifications present in this compound compared to natural leucine can impart beneficial properties to the final pharmaceutical products.
| Quantity | Approximate Price (EUR) |
|---|---|
| 100 mg | 107.00 |
| 250 mg | 142.00 |
| 1 g | 207.00-212.00 |
| 5 g | By inquiry |
These pricing structures reflect the compound's specialized synthesis requirements and limited scale of production .
Quality Specifications
Commercial preparations typically feature:
-
Purity levels of approximately 97%
-
Analytical certification
These specifications ensure consistency and reliability for research and development applications.
Structural Relationship to Leucine
While Boc-aza-L-leucine contains "leucine" in its name, it's important to note the structural differences from the natural amino acid leucine.
Structural Comparison
The key differences between Boc-aza-L-leucine and natural leucine include:
-
Presence of the Boc protecting group
-
Dimethylamino substitution at the beta position
-
Modified side chain structure
These modifications significantly alter the compound's reactivity, solubility, and application profile compared to unmodified leucine.
Relation to Leucine Research
It should be noted that studies focusing on the metabolic effects of leucine, such as its role in glucose uptake in brown adipose tissue as described in some research, generally refer to the natural amino acid leucine rather than the modified Boc-aza-L-leucine . The biological functions of these compounds are distinct, with Boc-aza-L-leucine primarily serving as a synthetic intermediate rather than a metabolic substrate.
Analytical Characterization
Analytical techniques are crucial for characterizing and confirming the identity and purity of Boc-aza-L-leucine in research and quality control contexts.
Spectroscopic Analysis
Identification and structural confirmation typically employ multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
-
Mass Spectrometry (MS)
These methods provide complementary structural information confirming the compound's identity and purity.
Chromatographic Methods
Purity assessment and quantitative analysis commonly utilize:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC)
These techniques allow for precise determination of the compound's purity and detection of potential impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume